molecular formula C20H20N4OS B2408895 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-butan-2-ylacetamide CAS No. 896707-30-5

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-butan-2-ylacetamide

Cat. No.: B2408895
CAS No.: 896707-30-5
M. Wt: 364.47
InChI Key: WPXJPLGGTGRLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-butan-2-ylacetamide is a complex organic compound that belongs to the class of benzimidazoquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzimidazoquinazoline core, which is fused with a thioacetamide group and a sec-butyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-butan-2-ylacetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-arylbenzoimidazoles with oxamic acids under metal-free conditions. This reaction is facilitated by radical cascade cyclization, which provides the desired product in good yields .

Another approach involves the oxidation of indoles and o-benzenediamines using iodine and tert-butyl hydroperoxide (TBHP). This metal-free synthesis yields benzimidazoquinazoline derivatives in moderate to good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high efficiency and reproducibility. The reaction conditions are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-butan-2-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine and TBHP are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Reduced forms of the original compound with altered functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-butan-2-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-butan-2-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key enzymes in metabolic pathways, disruption of cell signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-butan-2-ylacetamide is unique due to its specific thioacetamide and sec-butyl substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-butan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-3-13(2)21-18(25)12-26-20-23-15-9-5-4-8-14(15)19-22-16-10-6-7-11-17(16)24(19)20/h4-11,13H,3,12H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXJPLGGTGRLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.